N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide
説明
However, a structurally similar compound, N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide (CAS: 1448058-91-0), is documented in and . This compound shares the core pyridazinone-triazole framework but differs in the isoxazole substituent (benzo[c]isoxazole vs. non-fused isoxazole). For the purposes of this analysis, we will focus on the available data for this closely related analog.
特性
IUPAC Name |
N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O3/c26-17-7-6-16(25-12-19-11-21-25)22-24(17)9-8-20-18(27)14-10-15(28-23-14)13-4-2-1-3-5-13/h1-7,10-12H,8-9H2,(H,20,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIUKJBSANZTKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 434.4 g/mol. The structure includes a pyridazine ring fused with a triazole and an isoxazole moiety, which are known for their diverse biological activities.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the triazole ring enhances its potential as an antifungal and antibacterial agent by inhibiting key enzymes involved in microbial growth.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds with similar structural motifs have shown significant cytotoxicity against various cancer cell lines:
These findings suggest that modifications to the core structure can lead to enhanced anticancer activity.
Antimicrobial Activity
The compound's triazole component contributes to its antimicrobial properties. Research indicates that similar triazole-containing compounds exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli:
| Compound Type | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Triazole Derivative | S. aureus | 0.125 - 8 | |
| Triazole-Pyrimidine | E. coli | Moderate |
Study on Antitumor Activity
A study conducted by Li et al. (2020) evaluated the antitumor effects of various derivatives of triazole compounds, including those structurally related to N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide. The results indicated that certain derivatives significantly inhibited tumor growth in vitro and in vivo models.
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of triazole derivatives against resistant strains of bacteria. The study reported that some derivatives exhibited MIC values lower than those of standard antibiotics, indicating their potential as alternative therapeutic agents.
類似化合物との比較
Key Structural and Molecular Features:
- Molecular Formula : C₂₂H₁₇N₇O₃
- Molecular Weight : 427.4 g/mol
- Core Structure: A pyridazinone ring (6-oxopyridazin-1(6H)-yl) linked to a 1H-1,2,4-triazole substituent at position 2. An ethyl chain connects this moiety to a benzo[c]isoxazole-5-carboxamide group, which is further substituted with a phenyl ring .
- SMILES: O=C(NCCn1nc(-n2cncn2)ccc1=O)c1ccc2noc(-c3ccccc3)c2c1 .
Structural Analog: N-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS: 1251632-25-3)
Molecular Formula : C₁₈H₁₉N₅O₃S
Molecular Weight : 385.4 g/mol .
| Property | Target Compound (CAS: 1448058-91-0) | Analog (CAS: 1251632-25-3) |
|---|---|---|
| Core Heterocycle | Pyridazinone-triazole | Pyridazinone-thiazole |
| Substituent on Pyridazine | 1H-1,2,4-triazol-1-yl | 2,4-dimethylthiazol-5-yl |
| Linker | Ethyl chain | Ethyloxy chain |
| Terminal Group | Benzo[c]isoxazole-5-carboxamide | 1-methyl-2-oxo-dihydropyridine |
| Aromatic Substituent | Phenyl | None (methyl groups on thiazole) |
Key Differences :
Heterocyclic Diversity : The target compound features a triazole ring, which is electron-rich and capable of hydrogen bonding, whereas the analog substitutes this with a thiazole ring containing methyl groups. Thiazoles are less polar but may enhance metabolic stability .
In contrast, the analog’s dihydropyridine group may confer conformational flexibility .
Molecular Weight and Solubility : The target compound has a higher molecular weight (427.4 vs. 385.4), likely due to the bulky benzo[c]isoxazole substituent. This could reduce aqueous solubility compared to the smaller thiazole-containing analog .
Comparison with Other Pyridazinone Derivatives
Pyridazinone-based compounds are widely explored in medicinal chemistry due to their kinase inhibitory and antimicrobial activities. Below is a generalized comparison:
| Compound Class | Target Compound | Typical Pyridazinone Derivatives |
|---|---|---|
| Biological Activity | Likely kinase inhibition (inferred) | Anticancer, antimicrobial |
| Triazole/Thiazole Role | Triazole: Enhances binding affinity | Thiazole: Improves bioavailability |
| Structural Complexity | High (fused benzoisoxazole) | Moderate (simple alkyl/aryl chains) |
| Synthetic Accessibility | Challenging (multiple heterocycles) | Moderate |
Research Implications :
- The triazole-pyridazinone core in the target compound may offer superior selectivity for kinase targets (e.g., EGFR or Aurora kinases) compared to simpler derivatives .
- The benzo[c]isoxazole group could improve membrane permeability but may also increase off-target interactions due to its bulkiness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
